Ethyl 3-fluorobenzoate

描述

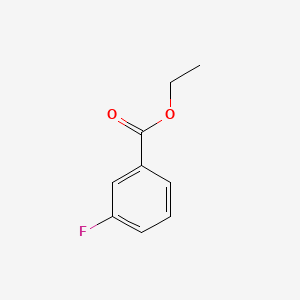

Ethyl 3-fluorobenzoate (CAS: 451-02-5, molecular formula: C₉H₉FO₂) is an aromatic ester derived from 3-fluorobenzoic acid. It features a fluorine substituent at the meta-position of the benzene ring and an ethoxycarbonyl group at the para-position relative to the fluorine. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for receptor-targeted molecules . Its structural and electronic properties make it a key intermediate in regioselective reactions and metabolic studies .

属性

IUPAC Name |

ethyl 3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMIKBXLEWTSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060004 | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-02-5 | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Esterification of 3-Fluorobenzoic Acid with Ethanol

One of the classical and straightforward approaches to preparing ethyl 3-fluorobenzoate is the esterification of 3-fluorobenzoic acid with ethanol under acidic catalysis.

- Reaction Conditions: Typically, concentrated sulfuric acid or other strong acid catalysts are used to promote the Fischer esterification reaction.

- Temperature: Mild heating is applied, often between 60–100 °C, to drive the equilibrium towards ester formation.

- Purification: The reaction mixture is neutralized and extracted, followed by distillation or recrystallization to isolate the pure ester.

This method is widely employed due to its simplicity but may require removal of water to shift equilibrium and improve yields.

Esterification via Alkylation of 3-Fluorobenzoate Salts

Another approach involves the alkylation of 3-fluorobenzoate salts (e.g., potassium 3-fluorobenzoate) with ethyl halides such as ethyl bromide or ethyl iodide.

- Reaction Mechanism: Nucleophilic substitution where the carboxylate ion attacks the alkyl halide.

- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone are often used.

- Advantages: This method can offer better selectivity and milder conditions compared to direct acid-catalyzed esterification.

Use of 3-Fluorobenzoic Acid Alkyl Esters as Starting Materials

According to patent literature, 3-fluorobenzoic acid alkyl esters, including this compound, are often prepared or used as intermediates in further synthetic transformations. The process involves:

- Dissolution in Concentrated Sulfuric Acid: The 3-fluorobenzoic acid alkyl ester is dissolved in 98–100% sulfuric acid at controlled temperatures (0–40 °C) to avoid decomposition or side reactions.

- Control of Acid Concentration: Typically, 2 to 10 parts by weight of sulfuric acid per part of ester are used, with 3 to 6 parts being optimal.

- Subsequent Reactions: The ester can undergo nitration or other electrophilic aromatic substitutions under these acidic conditions for further functionalization.

This method highlights the importance of controlling reaction conditions, especially temperature and acid concentration, to maintain the integrity of this compound during preparation and subsequent use.

Microwave-Assisted Synthesis for Fluorinated Esters

Recent advances have demonstrated the use of microwave irradiation to accelerate the synthesis of fluorinated esters, including ethyl fluorobenzoates.

- Procedure: Microwave heating is applied to a solution containing ethyl 4-(N,N,N-trimethylammonium)benzoate triflate and fluoride sources in DMSO.

- Advantages: Rapid reaction times (minutes), improved yields, and cleaner reactions due to better energy transfer.

- Relevance: Although the example is for ethyl 4-fluorobenzoate, similar conditions can be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|---|

| Direct Acid-Catalyzed Esterification | 3-Fluorobenzoic acid + Ethanol | Concentrated H2SO4, 60–100 °C | Simple, classical method | Requires water removal for yield |

| Alkylation of Carboxylate Salt | Potassium 3-fluorobenzoate + Ethyl halide | DMSO or acetone, mild heating | Selective, mild conditions | Requires alkyl halide |

| Dissolution in Concentrated Sulfuric Acid | 3-Fluorobenzoic acid ethyl ester | 98–100% H2SO4, 0–40 °C | Controlled for further functionalization | Used in nitration and other reactions |

| Fluorination then Esterification | Benzoic acid derivatives | Fluorinating agents + standard esterification | Enables regioselective fluorination | Multi-step process |

| Microwave-Assisted Synthesis | Ethyl N,N,N-trimethylammonium benzoate triflate | Microwave irradiation, DMSO, fluoride source | Rapid, efficient | Demonstrated for 4-fluoro isomer |

Detailed Research Findings and Notes

Sulfuric Acid Role: Concentrated sulfuric acid is critical in dissolving the 3-fluorobenzoic acid alkyl esters and maintaining reaction control, especially during nitration or other electrophilic substitutions. The acid concentration and temperature must be carefully controlled to avoid degradation.

Temperature Control: Dissolution and reactions involving 3-fluorobenzoic acid esters are generally performed at 0–20 °C to 40 °C to prevent side reactions and maintain product integrity.

Purity and Yield: Using methyl or ethyl esters of 3-fluorobenzoic acid as starting materials is preferred due to their availability and suitable reactivity profiles. Yields can be optimized by adjusting acid concentration and temperature.

Microwave Techniques: Microwave-assisted synthesis reduces reaction times significantly and can be adapted for labeling with radioactive fluorine isotopes, useful in PET imaging agents, although this is more common with 4-fluorobenzoate derivatives.

化学反应分析

Ethyl 3-fluorobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to yield 3-fluorobenzoic acid and ethanol in the presence of an acid or base.

科学研究应用

Synthetic Organic Chemistry

Key Intermediate for Pharmaceuticals and Agrochemicals

Ethyl 3-fluorobenzoate is widely utilized as a starting material in the synthesis of various pharmaceuticals and agrochemicals. Its meta-fluorine substitution enhances reactivity, making it a valuable intermediate in the production of complex organic molecules. For example, it has been used in the synthesis of [2-(3-fluorophenyl)allyl]trimethylsilane, which is useful in further organic transformations .

Case Study: Synthesis of Fluorinated Compounds

A study highlighted the use of this compound in synthesizing fluorinated compounds that exhibit improved biological activity compared to their non-fluorinated counterparts. This demonstrates the compound's role in enhancing drug efficacy and specificity.

Fluorine Chemistry

Enhancing Reactivity and Stability

The presence of a fluorine atom at the meta position significantly alters the chemical behavior of this compound. This modification increases the compound's stability and reactivity, making it an essential building block in the design of novel materials and fine chemicals, particularly in electronics and materials science .

Data Table: Comparison of Fluorinated vs. Non-Fluorinated Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Meta fluorine | Enhanced stability and reactivity |

| Ethyl benzoate | No fluorine | Commonly used as a flavoring agent |

| Mthis compound | Methyl group instead of ethyl | Lower boiling point; different solubility |

| Ethyl 4-fluorobenzoate | Para fluorine | Different reactivity patterns |

Biological Studies

Investigating Drug Interactions

In biological research, this compound is employed to explore the effects of fluorinated compounds on biological systems. Its unique structure allows researchers to study drug interactions and mechanisms more effectively, thereby contributing to a better understanding of pharmacodynamics and pharmacokinetics .

Case Study: Fluorinated Drug Development

Research has shown that incorporating fluorine into drug designs can enhance metabolic stability and bioavailability. This compound serves as a model compound for investigating these effects.

Polymer Chemistry

Development of Fluorinated Polymers

This compound is also significant in polymer chemistry, particularly in developing fluorinated polymers known for their superior chemical resistance and thermal stability. These properties make them ideal for applications in coatings, sealants, and advanced materials used in harsh environments .

Data Table: Properties of Fluorinated Polymers

| Property | Fluorinated Polymers | Conventional Polymers |

|---|---|---|

| Chemical Resistance | High | Moderate |

| Thermal Stability | Excellent | Variable |

| Application Examples | Coatings, Aerospace | General Plastics |

Analytical Chemistry

Reference Standard in Chromatography

In analytical chemistry, this compound is utilized as a reference standard in chromatographic methods. Its distinct properties allow researchers to ensure accurate identification and quantification of similar compounds in complex mixtures .

Case Study: Chromatography Method Validation

A study demonstrated that using this compound as a standard improved the accuracy of quantifying related compounds in environmental samples, showcasing its utility in analytical applications.

作用机制

The mechanism of action of ethyl 3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and increasing lipophilicity . This can lead to improved efficacy and selectivity in drug development .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Effects: Ortho, Meta, and Para Isomers

Ethyl 3-fluorobenzoate is part of a family of fluorinated ethyl benzoates, including ethyl 2-fluorobenzoate (ortho-, CAS: 443-26-5) and ethyl 4-fluorobenzoate (para-, CAS: 451-46-7). Key differences arise from the fluorine substituent’s position:

- Electronic Effects : The meta-fluorine in this compound induces weaker electron-withdrawing effects compared to para-fluorine, as reflected in lower σm and σT values .

- Analytical Differentiation : In aqueous solutions, 19F NMR signals for 3-fluorobenzoate overlap with 3-fluorobenzyl alcohol but resolve in ethyl acetate, a critical distinction for metabolite identification .

Regioselective Metalation

This compound exhibits distinct regioselectivity in metalation reactions compared to halogenated analogs. For example:

- Ethyl 4-bromobenzoate undergoes metalation at the 2-position using turbo-organomanganese bases, whereas this compound is metalated at the 6-position under similar conditions, enabling access to trisubstituted arenes .

- Ethyl 3-(trifluoromethyl)benzoate (CAS: 114312-57-1) shows reduced steric hindrance compared to this compound, leading to faster acylation kinetics .

Biodegradation Pathways

Microbial degradation studies reveal that 3-fluorobenzoate is metabolized via the β-ketoadipate pathway into succinyl-CoA and acetyl-CoA, similar to 4-fluorobenzoate but distinct from ortho-substituted analogs. Dechloromonas spp. completely mineralize 3-fluorobenzoate into CO₂, highlighting its environmental persistence relative to non-fluorinated benzoates .

Comparison with Other Functionalized Ethyl Benzoates

Key Research Findings

Synthetic Utility: this compound is a precursor to nicotinic ligands targeting acetylcholine receptors, where fluorination enhances metabolic stability compared to non-fluorinated analogs .

Environmental Impact: Fluorinated benzoates degrade slower than their non-fluorinated counterparts, with 3-fluorobenzoate requiring specialized microbial pathways for complete mineralization .

生物活性

Ethyl 3-fluorobenzoate is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 168.17 g/mol. It is characterized by a fluorine atom located at the meta position of the benzene ring, influencing its chemical reactivity and biological interactions. The compound appears as a colorless liquid with a boiling point around 208 °C and a density of 1.136 g/cm³ .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Research indicates that compounds with fluorine substituents often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Case Study : A study conducted on various substituted benzoates, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antimicrobial drug development .

Anticancer Potential

The anticancer properties of this compound have also been explored. Fluorinated compounds are known to interact with biological targets such as enzymes and receptors, which can lead to apoptosis in cancer cells.

- Research Findings : In vitro studies showed that this compound induced cytotoxicity in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell proliferation .

The biological activity of this compound is largely attributed to its fluorine atom , which enhances its lipophilicity and binding affinity to various biological targets. The presence of the fluorine atom allows for stronger interactions with enzymes or receptors involved in metabolic processes.

- Enzyme Interaction : this compound may inhibit specific enzymes critical for metabolic pathways in microorganisms or cancer cells, leading to reduced viability or growth .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl Benzoate | No fluorine | Commonly used as a flavoring agent |

| Mthis compound | Methyl group instead of ethyl | Lower boiling point; different solubility |

| Propyl 3-Fluorobenzoate | Propyl group instead of ethyl | Varying hydrophobicity; potential for different bioactivity |

| Ethyl 4-Fluorobenzoate | Fluorine at para position | Different reactivity patterns compared to meta-substituted analogs |

The meta position of the fluorine atom in this compound contributes to its distinct reactivity profile compared to these analogs .

常见问题

Q. What are the standard synthetic routes for Ethyl 3-fluorobenzoate?

this compound is typically synthesized via esterification of 3-fluorobenzoic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid). Alternative methods include the reaction of 3-fluorobenzoyl chloride with ethanol under anhydrous conditions. Key parameters affecting yield include reaction temperature (70–90°C), stoichiometric ratios, and catalyst concentration. Purification is achieved through distillation or column chromatography .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on:

- NMR spectroscopy : H and F NMR to confirm substituent positions and esterification.

- IR spectroscopy : Detection of ester carbonyl (C=O) stretching (~1720 cm) and aromatic C-F vibrations.

- Mass spectrometry (MS) : Molecular ion peak at m/z 168.16 (CHFO) for confirmation.

- Gas chromatography (GC) : Purity assessment via retention time comparison .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated using:

- GC or HPLC : Quantitative analysis with internal standards.

- Melting point determination : Consistency with literature values (e.g., 82°C).

- Refractive index : Cross-checked against reported values (n = 1.485) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Solvent selection : Use of polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalyst screening : Testing alternatives like p-toluenesulfonic acid or enzyme-mediated catalysis.

- Microwave-assisted synthesis : Reduced reaction time and improved energy efficiency.

- In situ monitoring : FTIR or Raman spectroscopy to track esterification progress .

Q. What strategies resolve contradictions in reported physical properties of this compound?

Discrepancies (e.g., boiling points) arise from:

- Purity variations : Impurities (e.g., residual acid) alter physical properties.

- Measurement techniques : Differences in vacuum pressure (e.g., 16 mmHg vs. ambient) during distillation.

- Instrument calibration : Regular calibration of refractometers and densitometers ensures accuracy. Cross-referencing with high-purity commercial standards (e.g., Sigma-Aldrich) is recommended .

Q. How does the fluorine atom influence this compound's reactivity in medicinal chemistry?

The fluorine atom:

- Enhances metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes.

- Modulates lipophilicity : Improves membrane permeability (logP ~2.1).

- Electron-withdrawing effects : Activates the aromatic ring for electrophilic substitution, enabling functionalization at specific positions.

Structure-activity relationship (SAR) studies are critical for optimizing bioactivity in antimicrobial or anticancer agents .

Q. What advanced techniques are used for structural elucidation of this compound derivatives?

Q. How can researchers mitigate challenges in purifying this compound?

- Distillation : Fractional distillation under reduced pressure (94–95°C at 16 mmHg) minimizes thermal decomposition.

- Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients separates ester byproducts.

- Recrystallization : Limited utility due to the compound’s liquid state; alternative derivatives (e.g., crystalline salts) may be synthesized for solid-state analysis .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.

- Waste disposal : Neutralization with aqueous base (e.g., NaOH) before disposal, following SDS guidelines .

Methodological Considerations

- Data management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental data .

- Ethical compliance : Document synthetic protocols and safety measures in alignment with institutional review boards (IRBs) for chemical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。